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Maltotriose hydrate - 312693-63-3

Maltotriose hydrate

Catalog Number: EVT-7937586
CAS Number: 312693-63-3
Molecular Formula: C18H34O17
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Maltotriose hydrate is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. It is a member of the oligosaccharide family and is primarily produced through the enzymatic action of alpha-amylase on starch, particularly amylose. This compound can be classified as a carbohydrate and is recognized for its role in various biochemical processes and applications in scientific research .

Source

Maltotriose hydrate is derived from starch, which is a polysaccharide abundant in many plants. The hydrolysis of starch by alpha-amylase, an enzyme present in human saliva and various microorganisms, leads to the formation of maltotriose and other oligosaccharides like maltose. This process occurs in a random manner, resulting in the production of various chain lengths of glucose polymers .

Classification

Maltotriose hydrate falls under the category of oligosaccharides, specifically classified as a carbohydrate. It can also be categorized as an organooxygen compound due to its composition involving oxygen and carbon atoms .

Synthesis Analysis

Methods

The synthesis of maltotriose hydrate can be achieved through enzymatic hydrolysis or chemical methods. The most common method involves using alpha-amylase to hydrolyze starch into smaller oligosaccharides.

Technical Details:

  • Enzymatic Hydrolysis: Starch is mixed with a solution containing alpha-amylase at specific temperatures (usually around 60-70 °C) to enhance enzyme activity. The reaction time varies but typically lasts several hours.
  • Chemical Synthesis: Although less common, chemical methods can also produce maltotriose through controlled glycosylation reactions using activated glucose derivatives.
Molecular Structure Analysis

Maltotriose hydrate has the molecular formula C18H34O17C_{18}H_{34}O_{17}, indicating that it consists of 18 carbon atoms, 34 hydrogen atoms, and 17 oxygen atoms. The structure features three glucose units connected by α-1,4 glycosidic bonds.

Structural Data:

  • Molecular Weight: Approximately 504.44 g/mol (anhydrous basis).
  • Hydration: The compound exists as a hydrate, which includes water molecules in its structure, affecting its physical properties .
Chemical Reactions Analysis

Maltotriose hydrate participates in various chemical reactions typical of carbohydrates:

Reactions

  1. Hydrolysis: In the presence of acids or enzymes, maltotriose can hydrolyze into its constituent glucose units.
  2. Fermentation: Maltotriose can be fermented by yeast and bacteria to produce ethanol and carbon dioxide.
  3. Maillard Reaction: It can participate in the Maillard reaction when heated with amino acids, contributing to browning in food products.

Technical Details:

  • Hydrolysis typically requires acidic conditions or specific enzymes like glucoamylase.
  • Fermentation processes are often employed in brewing and baking industries.
Mechanism of Action

The mechanism of action for maltotriose primarily involves its role as a substrate for various enzymes and microorganisms:

  1. Enzymatic Breakdown: Alpha-amylase cleaves starch into maltodextrins and maltotriose.
  2. Fermentation Pathways: Yeasts convert maltotriose into ethanol via glycolysis, where it is first hydrolyzed into glucose before being metabolized.

Data:

  • Maltotriose serves as an important energy source for fermentation processes due to its digestibility by yeast .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Melting Point: Approximately 132-135 °C.
  • Solubility: Highly soluble in water due to its hydrophilic nature.

Chemical Properties

  • Optical Activity: Maltotriose exhibits specific optical rotation ([α]24/D +162°) in aqueous solutions.
  • Stability: Generally stable under standard conditions but sensitive to high temperatures and prolonged exposure to acids or bases .
Applications

Maltotriose hydrate has several scientific applications:

  1. Biochemical Research: Used as a substrate for studying enzyme kinetics and carbohydrate metabolism.
  2. Food Industry: Acts as a sweetener and is involved in fermentation processes during brewing and baking.
  3. Analytical Chemistry: Employed as an internal standard for high-performance liquid chromatography (HPLC) to analyze sugar levels during fermentation processes .
Biosynthesis and Metabolic Pathways of Maltotriose Hydrate

Enzymatic Synthesis via α-Glucosidases and Maltooligosaccharide-Forming Amylases

Maltotriose hydrate (C₁₈H₃₂O₁₆·H₂O), a trisaccharide composed of three α-1,4-linked glucose units, is primarily biosynthesized through the enzymatic hydrolysis of starch or glycogen by specific amylolytic enzymes. Maltooligosaccharide-forming amylases (MFAses) represent a specialized subclass of glycosyl hydrolases (family GH13) that cleave α-1,4 glycosidic bonds in starch to produce defined maltooligosaccharides with high specificity. These enzymes are categorized based on their predominant hydrolysis products: G3-amylases (maltotriose-forming), G4-amylases (maltotetraose-forming), G5-amylases (maltopentaose-forming), and G6-amylases (maltohexaose-forming) [1] [6]. For instance, G3-amylase from Streptomyces sp. exhibits a strong preference for generating maltotriose by cleaving internal bonds in amylose or longer maltodextrins [6].

The industrial production of maltotriose involves a multi-step enzymatic process:

  • Starch liquefaction: Gelatinized starch is initially hydrolyzed by endo-acting α-amylases (EC 3.2.1.1) into dextrins.
  • Saccharification: MFAses (e.g., G3-amylase) convert dextrins into maltooligosaccharide mixtures rich in maltotriose.
  • Purification: Fractionation techniques (e.g., membrane filtration, chromatography) isolate maltotriose from other oligosaccharides [6].

Additionally, α-glucosidases (EC 3.2.1.20) contribute to maltotriose metabolism through hydrolytic or transglycosylation activities. These enzymes cleave terminal α-1,4 bonds in maltooligosaccharides, releasing glucose or transferring glucosyl units to synthesize maltotriose from smaller sugars like maltose [1].

Table 1: Classification of Maltooligosaccharide-Forming Amylases (MFAses)

Enzyme TypePrimary ProductMicrobial SourceApplication
G3-amylaseMaltotrioseStreptomyces sp.High-purity maltotriose syrups
G4-amylaseMaltotetraosePseudomonas sp.Antibacterial agents
G5-amylaseMaltopentaoseBacillus sp.Nutritional supplements
G6-amylaseMaltohexaoseKlebsiella sp.Chiral separations

Role of Oligosaccharide:H⁺ Symporters (OHS) in Cellular Uptake Mechanisms

Following its extracellular production or environmental availability, maltotriose enters microbial cells via specialized membrane transporters. Oligosaccharide:H⁺ symporters (OHS) are secondary active transporters that couple maltotriose uptake with proton influx. These symporters are energetically driven by the proton gradient across the plasma membrane, enabling efficient intracellular accumulation of maltotriose even at low extracellular concentrations [1].

OHS transporters are phylogenetically conserved and have been characterized in diverse organisms:

  • Yeast/Fungi: Saccharomyces cerevisiae employs proton symporters (e.g., Agt1p, Mty1p) for maltotriose uptake.
  • Bacteria: Escherichia coli utilizes the MalEFGK² importer for maltodextrins, though OHS-type transporters exist in Gram-positive species.
  • Arthropods: Maltotriose naturally occurs in hemolymph and is internalized via OHS [1].

Biotechnological studies highlight the critical role of OHS in industrial fermentation. For example, enhancing the expression or activity of the AGT1-encoded transporter in brewer’s yeast significantly improves maltotriose utilization from wort, directly impacting ethanol yield and beer flavor profiles by reducing residual sweetness [1] [4].

Table 2: Kinetic Parameters of Maltotriose Transporters in Saccharomyces

TransporterGeneKm (mM)Substrate Specificity
Mal31pMAL314.0 ± 0.5Maltose, turanose
Agt1pAGT118.0 ± 2.0Maltose, maltotriose, sucrose, trehalose
Mty1pMTY12.5 ± 0.3*Maltotriose > maltose

*Mty1p exhibits higher affinity for maltotriose than maltose [4].

Genetic Regulation of Maltotriose Utilization in Microbial Systems

Maltotriose metabolism is tightly regulated at the genetic level, particularly in Saccharomyces species used in brewing and distilling. The maltose regulon—a set of co-regulated genes—controls the uptake and hydrolysis of α-glucosides. Key components include:

  • Transporter genes: MALx1 (e.g., MAL31), AGT1, MPH2, MPH3, and MTY1.
  • Hydrolase gene: MALx2 (α-glucosidase).
  • Transcriptional activator: MALx3, induced by maltotriose and ATP [4] [5].

Maltotriose acts as a direct inducer of the maltose regulon in S. cerevisiae. Upon entry into the cell, it binds the activator MalT (in bacteria) or Malx3p (in yeast), triggering transcription of MAL transporter and hydrolase genes. However, this induction is repressed by glucose via catabolite repression, leading to sequential utilization where maltotriose is consumed only after glucose depletion [4].

Genetic polymorphisms in transporter genes significantly impact maltotriose fermentation efficiency. For instance:

  • A Val→Ile substitution at position 371 in transmembrane helix 7 (TMH7) of Mal31p increases maltotriose uptake by 44% due to enhanced protein flexibility and altered substrate channel dynamics [5].
  • Strains lacking functional AGT1 or MTY1 exhibit "maltotriose lag," leaving residual trisaccharide in beer [4].

Adaptive laboratory evolution (ALE) strategies select for improved transporter variants. In one study, a wild S. cerevisiae strain subjected to 30 generations of selection in high-maltotriose wort showed 65% and 44% increases in maltose and maltotriose uptake rates, respectively, linked to mutations in MAL31 and AGT1 [5].

Table 3: Impact of Polymorphisms on Transporter Function

Polymorphism LocationAmino Acid ChangeEffect on TransportBiological Consequence
TMH7 (Position 371)Val → Ile↑ Flexibility, ↓ Electrostatic interactions44% higher maltotriose uptake
TMH11Phe → TyrAltered substrate binding affinityVariable maltotriose affinity
N-terminal domainTrp → ArgEnhanced expressionImproved fermentation kinetics

Chemical Compounds Mentioned in the Article:

  • Maltotriose hydrate (C₁₈H₃₂O₁₆·H₂O)
  • Amylose
  • Maltodextrins
  • Glucose (C₆H₁₂O₆)
  • Starch
  • Glycogen
  • Maltose (C₁₂H₂₂O₁₁)
  • Sucrose (C₁₂H₂₂O₁₁)
  • Trehalose (C₁₂H₂₂O₁₁)
  • Acarbose (C₂₅H₄₃NO₁₈)

Properties

CAS Number

312693-63-3

Product Name

Maltotriose hydrate

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Molecular Formula

C18H34O17

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1

InChI Key

HNKASWRMLBJLKJ-HNNWOXMSSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O

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